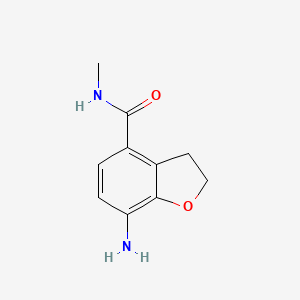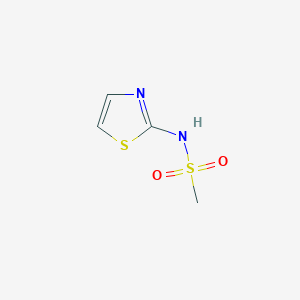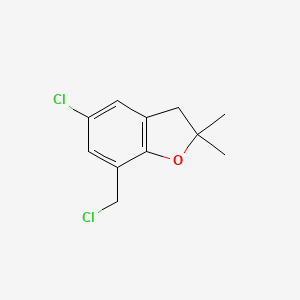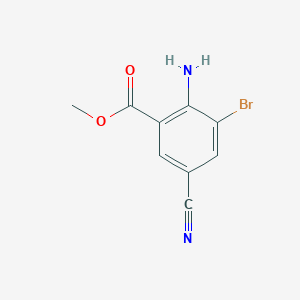![molecular formula C7H6IN3O B13926530 3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of iodine and methoxy groups at specific positions on the ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of a preformed pyrazolopyridine scaffold. One common method involves the reaction of 5-methoxy-1H-pyrazolo[3,4-b]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine: Similar structure but different ring fusion pattern.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Bromine instead of iodine.
5-Methoxy-1H-pyrazolo[3,4-b]pyridine: Lacks the iodine substituent
Uniqueness
3-Iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, while the methoxy group can enhance solubility and metabolic stability .
Properties
Molecular Formula |
C7H6IN3O |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
3-iodo-5-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6IN3O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
CMPCNYWKVCARSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NN=C2N=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)




![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)


![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)


![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
